2,2-Difluoro-2-(oxan-4-yl)acetic acid
Overview
Description
2,2-Difluoro-2-(oxan-4-yl)acetic acid is a chemical compound with the CAS Number: 1048963-34-3 . It has a molecular weight of 180.15 and its IUPAC name is difluoro(tetrahydro-2H-pyran-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2-(oxan-4-yl)acetic acid is 1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 2,2-Difluoro-2-(oxan-4-yl)acetic acid is a powder . It has a predicted boiling point of 276.8±25.0 °C and a predicted density of 1.322±0.06 g/cm3 . Its pKa is predicted to be 1.21±0.10 .Scientific Research Applications
Polymer Production Aid in Fluoropolymers
One of the applications of 2,2-Difluoro-2-(oxan-4-yl)acetic acid is in the manufacture of fluoropolymers. It serves as a polymer production aid, particularly in high-temperature conditions, ensuring consumer safety in food contact materials (Flavourings, 2014).
Electrochemical Fluorination in Organic Synthesis
This compound is also significant in electrochemical fluorination (ECF) processes, particularly in the synthesis of ester derivatives from oxolane-2-yl-carboxylic acid. Its derivatives play a crucial role in the production of various perfluoroacid fluorides, which are valuable in organic synthesis (A. Takashi, M. Tamura, A. Sekiya, 2005).
Crystal Structure Analysis
The study of its crystal structure, as seen in similar compounds, aids in understanding molecular interactions and networks, which is essential in materials science and drug design (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).
Antimicrobial Compound Synthesis
2,2-Difluoro-2-(oxan-4-yl)acetic acid is involved in the synthesis of various derivatives with potential antimicrobial activity. These derivatives, such as Schiff's bases and hydrazides, are synthesized from its key intermediates and are studied for their efficacy against bacteria (M. Čačić, M. Trkovnik, Frane Čačić, Elizabeth Has-Schon, 2006).
Organic Solar Cell Development
Its derivatives are explored in designing novel donor materials for organic solar cells. The focus is on improving the optoelectronic properties of these materials for enhanced solar cell efficiency (M. U. Khan, J. Iqbal, M. Khalid, Riaz Hussain, A. A. Braga, M. Hussain, S. Muhammad, 2019).
Safety And Hazards
The safety information for 2,2-Difluoro-2-(oxan-4-yl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQYYBYUWBXIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(oxan-4-yl)acetic acid | |
CAS RN |
1048963-34-3 | |
Record name | 2,2-difluoro-2-(oxan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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